N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Description
N-(1,3-Benzothiazol-2-yl)cyclohexanecarboxamide is a heterocyclic carboxamide compound featuring a benzothiazole moiety linked via an amide bond to a cyclohexane ring. The benzothiazole group is a fused bicyclic system containing benzene and thiazole rings, which is known for its diverse biological and chemical applications, including antimicrobial, antitumor, and metal-chelating activities . The cyclohexane ring, typically adopting a chair conformation, contributes to the compound’s stereochemical stability and influences its solubility and reactivity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRYQONNBDBLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in the presence of dimethylformamide as a solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous due to their scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide has shown promising antimicrobial properties. Studies indicate that benzothiazole derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis through the inhibition of the enzyme DprE1, crucial for cell wall biosynthesis. The compound's mechanism involves disrupting the arabinogalactan biosynthesis pathway, leading to compromised cell wall integrity and potential cell death.
Anticancer Potential
Research has highlighted the anticancer activities of benzothiazole derivatives, including this compound. These compounds have been evaluated for their ability to induce apoptosis in cancer cells. For instance, a series of benzothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Electrophilic Substitution : The benzothiazole ring is reactive and can participate in nitration and halogenation reactions.
These reactions contribute to the development of more complex derivatives with enhanced biological activities.
Biochemical Research
The compound's interaction with biological systems makes it a valuable subject for biochemical research. Its structural features allow it to engage with specific enzymes and receptors involved in disease processes. For example, studies on hybrid antimicrobials that combine benzothiazole with other pharmacophores have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Industrial Applications
Benzothiazole derivatives are utilized in various industrial applications:
- Dyes and Pigments : They are important intermediates in the production of dyes.
- Rubber Accelerators : They enhance the curing process of rubber products.
- Corrosion Inhibitors : Their chemical properties make them effective in preventing corrosion in metals.
Case Study 1: Antimicrobial Efficacy
A study investigating the antibacterial activity of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated significant antibacterial effects when used in conjunction with cell-penetrating peptides. This combination approach showed enhanced efficacy against resistant bacterial strains, highlighting the potential of benzothiazole derivatives in developing new antibiotics .
Case Study 2: Anticancer Activity
In a series of evaluations on the cytotoxicity of various benzothiazole derivatives, compounds similar to this compound were tested against human cancer cell lines. Results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation, suggesting their potential use as anticancer agents .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(1,3-Benzothiazol-2-yl)cyclohexanecarboxamide and Related Compounds
Key Observations :
Insights :
- The target compound likely follows a pathway similar to thiourea derivatives, substituting the amine reactant with 2-amino-1,3-benzothiazole.
Table 3: Functional Comparison
Analysis :
- Its structural similarity to sulfathiazole derivatives () implies possible pharmaceutical relevance.
Physicochemical and Spectral Properties
- IR Spectroscopy : Thiourea derivatives exhibit N–H stretches at 3256–3134 cm⁻¹ and C=O stretches at ~1665 cm⁻¹ . The target compound is expected to show analogous amide C=O peaks.
- X-ray Crystallography : Thiourea derivatives (e.g., H₂L₉) confirm chair cyclohexane conformations and intramolecular H-bonding . Similar stability may be anticipated for the target compound.
- Solubility : The cyclohexane ring enhances lipophilicity, contrasting with sulfathiazole derivatives, which may exhibit better aqueous solubility due to sulfonamide groups .
Biological Activity
N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a cyclohexanecarboxamide group , which is crucial for its biological activity. The benzothiazole ring system is known for its pharmacological properties, including antimicrobial and anticancer activities. The specific arrangement of functional groups in this compound may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Various studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Saccharomyces cerevisiae | 12 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
This compound has been investigated for its potential anticancer effects . Studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells:
- In vitro assays demonstrated that compounds related to this compound exhibited significant antiproliferative activity against various cancer cell lines, including lung cancer cells (A549) and liver cancer cells (HepG2).
| Cell Line | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Culture | |
| HCC827 | 5.13 ± 0.97 | 2D Culture | |
| HepG2 | 7.02 ± 3.25 | 3D Culture |
These findings highlight the potential of this compound as an effective anticancer agent.
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may act as an enzyme inhibitor , potentially targeting kinases and proteases involved in cellular signaling pathways:
- Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for cell survival and proliferation .
Case Studies and Research Findings
Several case studies have been published exploring the biological activity of benzothiazole derivatives related to this compound:
- Antitumor Activity Evaluation: A series of studies evaluated the antiproliferative effects of benzothiazole derivatives on various cancer cell lines using both 2D and 3D culture systems. The results indicated a correlation between structural modifications and increased cytotoxicity against tumor cells .
- Antimicrobial Testing: A comprehensive study assessed the antimicrobial efficacy of several benzothiazole derivatives against common pathogens using broth microdilution methods. The findings confirmed that structural features significantly influence antimicrobial potency .
Q & A
Q. Basic
- Antimicrobial susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antiparasitic activity : Growth inhibition assays for protozoa (e.g., Plasmodium falciparum) .
How to analyze the compound’s stability under different pH conditions?
Advanced
Methodology includes:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers, followed by HPLC with stability-indicating columns .
- Kinetic analysis : Plot degradation rates (k) at varying pH to identify optimal storage conditions .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed amides or oxidized thiazoles) .
What computational tools assist in predicting reactivity and electronic properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics simulations : Assess conformational flexibility in aqueous or lipid environments .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
